molecular formula C7H7NO2 B157719 4-Methyl-[1,3]dioxolo[4,5-c]pyridine CAS No. 139645-21-9

4-Methyl-[1,3]dioxolo[4,5-c]pyridine

Cat. No. B157719
M. Wt: 137.14 g/mol
InChI Key: BNBXKLJQVVVSMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-[1,3]dioxolo[4,5-c]pyridine (MDP) is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. MDP is a bicyclic compound that contains a pyridine ring fused with a dioxolane ring, and a methyl substituent at position 4 of the pyridine ring. This compound has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.

Mechanism Of Action

The exact mechanism of action of 4-Methyl-[1,3]dioxolo[4,5-c]pyridine is not fully understood, but it is believed to act on the GABAergic system by enhancing GABAergic neurotransmission. 4-Methyl-[1,3]dioxolo[4,5-c]pyridine has been shown to increase the binding of GABA to GABA-A receptors, leading to an increase in chloride ion influx and hyperpolarization of the neuron. This results in a decrease in neuronal excitability and a reduction in seizures.

Biochemical And Physiological Effects

4-Methyl-[1,3]dioxolo[4,5-c]pyridine has been shown to exhibit a range of biochemical and physiological effects, including anticonvulsant, anxiolytic, and antidepressant-like effects. 4-Methyl-[1,3]dioxolo[4,5-c]pyridine has also been shown to have a low toxicity profile and does not exhibit significant adverse effects at therapeutic doses.

Advantages And Limitations For Lab Experiments

4-Methyl-[1,3]dioxolo[4,5-c]pyridine has several advantages for use in lab experiments, including its high potency and selectivity for GABA-A receptors. This makes it a useful tool for studying the GABAergic system and its potential therapeutic applications. However, 4-Methyl-[1,3]dioxolo[4,5-c]pyridine has some limitations, including its relatively short half-life and the need for specialized equipment for radioligand imaging studies.

Future Directions

There are several future directions for research on 4-Methyl-[1,3]dioxolo[4,5-c]pyridine, including further studies on its mechanism of action and its potential therapeutic applications in epilepsy, anxiety, and depression. Additionally, 4-Methyl-[1,3]dioxolo[4,5-c]pyridine could be further optimized for use as a radioligand for imaging studies in neuroscience. Further studies could also investigate the potential of 4-Methyl-[1,3]dioxolo[4,5-c]pyridine as a lead compound for the development of new anticonvulsant and anxiolytic drugs.

Scientific Research Applications

4-Methyl-[1,3]dioxolo[4,5-c]pyridine has been used in various scientific research applications, including drug discovery, medicinal chemistry, and neuroscience. 4-Methyl-[1,3]dioxolo[4,5-c]pyridine has been shown to exhibit potent anticonvulsant activity and has been studied for its potential as a treatment for epilepsy. 4-Methyl-[1,3]dioxolo[4,5-c]pyridine has also been shown to exhibit anxiolytic and antidepressant-like effects, making it a potential therapeutic agent for the treatment of anxiety and depression. Additionally, 4-Methyl-[1,3]dioxolo[4,5-c]pyridine has been studied for its potential as a radioligand for imaging studies in neuroscience.

properties

CAS RN

139645-21-9

Product Name

4-Methyl-[1,3]dioxolo[4,5-c]pyridine

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

IUPAC Name

4-methyl-[1,3]dioxolo[4,5-c]pyridine

InChI

InChI=1S/C7H7NO2/c1-5-7-6(2-3-8-5)9-4-10-7/h2-3H,4H2,1H3

InChI Key

BNBXKLJQVVVSMV-UHFFFAOYSA-N

SMILES

CC1=NC=CC2=C1OCO2

Canonical SMILES

CC1=NC=CC2=C1OCO2

synonyms

1,3-Dioxolo[4,5-c]pyridine,4-methyl-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Methyl-3-hydroxy-4-pyridone (1.25 g, 10 mmol) was dissolved in dry DMSO (20 ml). Dibromomethane (3.5 g, 20 mmol) was added followed by sodium hydride (1 g, >20 mmol, 50-60% in oil). The mixture was left at ambient temperature under stirring for 3 days whereupon it was poured into brine (50 ml). The water-DMSO solution was extracted with methylene chloride (3×50 ml) and the collected extracts were used directly in the next step. A sample for NMR analysis was withdrawn.
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
brine
Quantity
50 mL
Type
solvent
Reaction Step Four

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